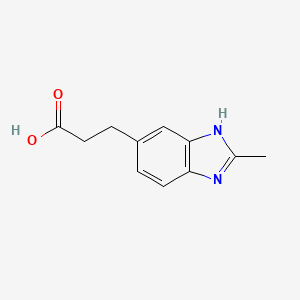

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Descripción

BenchChem offers high-quality 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKMLHSGIAKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid" chemical properties

[1][2]

Executive Summary

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a heterobicyclic compound featuring a benzimidazole core substituted with a methyl group at the C2 position and a propionic acid moiety at the C5 position.[1][2] It serves as a critical amphoteric building block for the synthesis of bioactive molecules (including antihistamines and kinase inhibitors) and high-performance polybenzimidazole (PBI) polymers.[1][2][3]

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of this compound, distinguishing it from its common structural isomer, 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid.[1][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Classification[1][2][3]

-

IUPAC Name: 3-(2-Methyl-1H-benzimidazol-5-yl)propanoic acid[1][2]

-

SMILES: CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O (Tautomeric form)[1][2][3]

Structural Isomerism (Critical Distinction)

Researchers must distinguish this compound from its N1-isomer (CAS 30163-82-7), where the propionic acid chain is attached to the nitrogen atom.[1][2][3] The C5-isomer (discussed here) retains a free N-H motif, essential for hydrogen bonding and further functionalization.[1][2][3]

| Feature | C5-Isomer (Target) | N1-Isomer (Common Impurity) |

| Substitution Site | Carbon-5 (Benzene ring) | Nitrogen-1 (Imidazole ring) |

| N-H Functionality | Present (Amphoteric) | Absent (N-substituted) |

| pKa Profile | Two basic sites (N3, NH) + Acid | One basic site (N3) + Acid |

Synthesis & Manufacturing

The most robust synthetic route utilizes the Phillips Condensation , reacting a diaminophenyl precursor with a carboxylic acid equivalent.[3] This method ensures regioselectivity for the benzimidazole ring formation.[1][2][3]

Retrosynthetic Analysis

The molecule is disconnected at the imidazole ring, revealing two key precursors:[3]

Validated Synthetic Protocol

Objective: Synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid via cyclocondensation.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(3,4-diaminophenyl)propanoic acid in 4N HCl. The acidic medium prevents oxidation of the diamine.[2][3]

-

Acylation: Add acetic acid (or anhydride) dropwise under stirring.

-

Cyclization (Thermal): Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the dehydration of the intermediate amide to close the imidazole ring.[3]

-

Precipitation: Cool the reaction mixture to room temperature. Slowly add ammonium hydroxide to adjust pH to the isoelectric point (pH ~4.5–5.0).[1][2][3]

-

Isolation: The product precipitates as a solid.[1][2][3] Filter and wash with cold water to remove inorganic salts.[1][2][3]

-

Purification: Recrystallize from ethanol/water (1:1) or purify via preparative HPLC if high purity (>99%) is required.[1][2][3]

Reaction Pathway Diagram[1][2][3]

Caption: Phillips condensation pathway for the regioselective synthesis of the target benzimidazole.

Physicochemical Profiling

Understanding the amphoteric nature of this molecule is vital for handling and formulation.[2][3]

Solubility & Ionization[1][2][3]

-

Amphoteric Character: Contains a basic imidazole nitrogen (pKa ~5.[1][2][3]5) and an acidic carboxylic tail (pKa ~4.2).[1][2][3]

-

Isoelectric Point (pI): ~4.8. Minimum solubility occurs at this pH.[1][2][3]

-

Solubility Profile:

Key Properties Table[1][2][3]

| Property | Value / Description |

| Appearance | Off-white to pale beige powder |

| Melting Point | >200°C (Decomposes) |

| LogP (Predicted) | 1.2 – 1.5 (Moderate Lipophilicity) |

| UV Max (λmax) | 275 nm, 282 nm (Benzimidazole characteristic) |

| H-Bond Donors | 2 (NH, COOH) |

| H-Bond Acceptors | 3 (N, C=O, OH) |

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

-

δ 12.2 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1][2][3]

-

δ 12.0 ppm (br s, 1H): Imidazole NH (often broad or exchanged).[1][3]

-

δ 7.3 – 7.5 ppm (m, 3H): Aromatic protons (H4, H6, H7).[1][3]

-

δ 2.90 ppm (t, 2H): Methylene group adjacent to the ring (Ar-CH₂-).[1][2][3]

-

δ 2.60 ppm (t, 2H): Methylene group adjacent to carboxyl (-CH₂-COOH).[1][2][3]

-

δ 2.50 ppm (s, 3H): Methyl group at C2 position (-CH₃).[1][2][3]

HPLC Method (Standard)

Applications in Drug Development[3]

Pharmacophore Utility

This molecule serves as a scaffold for "linker chemistry."[1][2][3] The propionic acid tail provides a handle for conjugation to:

-

Targeting Ligands: Amidation of the carboxylic acid allows attachment to peptides or antibodies.[1][2][3]

-

PROTACs: Used as a linker between an E3 ligase ligand and a protein of interest.[1][2][3]

Biological Relevance

While the molecule itself is often an intermediate, benzimidazole-propionic acid derivatives exhibit:

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1][3]

-

Signal Word: Warning.

-

GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Handling: Use in a fume hood.[1][2][3] Wear nitrile gloves and safety goggles.[2][3] Avoid dust formation.[1][2][3]

References

-

Phillips, M. A. (1928).[3] "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.[3] (Foundational synthesis method).[1][2][3]

-

Wright, J. B. (1951).[3] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.[1][3] Link[1][2][3]

-

PubChem Compound Summary. "3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid" (Isomer comparison). Link

-

Protheragen. "3-(3,4-Diaminophenyl)Propanoic Acid (Precursor CAS 54405-45-7)." Link

"3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid" spectroscopic data (NMR, IR, MS)

This technical guide provides an in-depth spectroscopic characterization of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid , a benzimidazole derivative with significant relevance in medicinal chemistry as a scaffold for drug development (e.g., histone deacetylase inhibitors, anticoagulants).

Executive Summary & Chemical Identity

This guide details the spectroscopic signature of the C-linked benzimidazole propionic acid derivative, distinguishing it from its common N-linked isomer (1-yl). The 5-yl isomer retains a free NH group on the imidazole ring, allowing for tautomerism and specific hydrogen-bonding interactions critical for biological activity.

| Feature | Specification |

| IUPAC Name | 3-(2-Methyl-1H-benzimidazol-5-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Key Structural Motif | Benzimidazole core substituted at position 5 (or 6) with a propionic acid side chain; Methyl group at position 2.[1][2][3][4][5][6] |

| Tautomerism | Exists as a tautomeric mixture (5-yl ⇌ 6-yl) in solution due to rapid proton exchange at N1/N3. |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., uncyclized diamines or regioisomers).

Synthetic Route: The compound is typically synthesized via the Phillips Condensation of 3-(3,4-diaminophenyl)propionic acid (derived from dihydrocaffeic acid or reduction of 3-(4-aminophenyl)propionic acid derivatives) with acetic acid or acetic anhydride under acidic conditions (e.g., 4N HCl).

Figure 1: Synthetic pathway and tautomeric equilibrium. The free NH allows the proton to shift, making the 5- and 6-positions chemically equivalent on the NMR timescale in some solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the definitive method for structural verification. The critical distinction between the 5-yl (C-linked) and 1-yl (N-linked) isomers lies in the chemical shift of the methylene protons attached to the heterocycle.

1H NMR Data (DMSO-d₆, 400 MHz)

Solvent Choice: DMSO-d₆ is preferred to observe the exchangeable NH and COOH protons, which are often invisible in CD₃OD.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic & Causality |

| -COOH | 12.10 - 12.50 | Broad Singlet | 1H | Carboxylic acid proton. Broadened by hydrogen bonding and exchange. |

| NH (Ring) | ~12.20 | Broad Singlet | 1H | Imidazole N-H. Often merges with COOH or appears as a very broad hump due to tautomerism. |

| Ar-H (C4) | 7.30 - 7.40 | Doublet (J~1.5 Hz) | 1H | Diagnostic: Meta-coupling to C6-H. Appears as a singlet if resolution is low. |

| Ar-H (C7) | 7.40 - 7.50 | Doublet (J~8.0 Hz) | 1H | Ortho-coupling to C6-H. |

| Ar-H (C6) | 6.95 - 7.05 | dd (J~8.0, 1.5 Hz) | 1H | Doublet of doublets due to ortho (C7) and meta (C4) coupling. |

| Ar-CH₂- | 2.85 - 2.95 | Triplet (J~7.5 Hz) | 2H | Differentiation Marker: In the 1-yl isomer (N-linked), this signal shifts downfield to ~4.5 ppm. Here, it is benzylic (~2.9 ppm). |

| -CH₂-COOH | 2.55 - 2.65 | Triplet (J~7.5 Hz) | 2H | Alpha to carbonyl. Slightly shielded compared to the benzylic methylene. |

| -CH₃ (C2) | 2.48 - 2.52 | Singlet | 3H | Methyl group on the imidazole ring. Often overlaps with DMSO solvent residual peak (2.50 ppm). |

13C NMR Data (DMSO-d₆, 100 MHz)

-

C=O (COOH): ~174.0 ppm (Typical carboxylic acid carbonyl).

-

C2 (N=C-N): ~151.5 ppm (Deshielded by two nitrogens).

-

Ar-C (Quaternary): ~135.0 - 140.0 ppm (Bridgehead carbons C3a/C7a).

-

Ar-C (Substituted C5): ~134.0 ppm.

-

Ar-CH: ~110.0 - 123.0 ppm (Aromatic methines).

-

Ar-CH₂-: ~31.0 ppm (Benzylic carbon).

-

-CH₂-COOH: ~36.0 ppm (Alpha to carbonyl).

-

-CH₃ (C2-Me): ~14.5 ppm.

Infrared (IR) Spectroscopy

IR analysis provides rapid confirmation of the functional groups, specifically the carboxylic acid and the benzimidazole system.

| Functional Group | Wavenumber (cm⁻¹) | Mode | Notes |

| O-H (Acid) | 2500 - 3300 | Stretch (Broad) | Characteristic "hump" of carboxylic acid dimers; overlaps with N-H stretch. |

| N-H (Ring) | 3100 - 3200 | Stretch | Often obscured by the broad OH band. |

| C=O (Acid) | 1700 - 1725 | Stretch (Strong) | Key diagnostic: Confirms the presence of the carboxylic acid moiety. |

| C=N (Imidazole) | 1620 - 1640 | Stretch | Characteristic of the benzimidazole ring system. |

| C=C (Ar) | 1580 - 1600 | Stretch | Aromatic ring breathing modes. |

| C-O (Acid) | 1200 - 1300 | Stretch | Broad/Strong band. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Molecular Ion: [M+H]⁺ = 205.1 m/z .

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dictated by the stability of the benzimidazole core and the lability of the propionic acid side chain.

Figure 2: Proposed ESI-MS fragmentation pathway for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation protocol:

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for both NMR and solubility reasons. The compound is moderately soluble in methanol but less soluble in chloroform.

-

Concentration:

-

1H NMR: Dissolve 5–10 mg in 0.6 mL DMSO-d₆.

-

13C NMR: Dissolve 20–30 mg in 0.6 mL DMSO-d₆ (requires higher concentration for adequate signal-to-noise ratio).

-

-

Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

-

Handling: Ensure the sample is dry. Residual water (from synthesis) appears at 3.33 ppm in DMSO and can broaden the exchangeable protons (NH/COOH).

Quality Control & Impurity Profiling

Common impurities arising from the synthesis include:

-

Unreacted Diamine: 3-(3,4-diaminophenyl)propionic acid. Detection: Broad signals at ~4-5 ppm (NH₂).

-

N-Acetylated Intermediate: Incomplete cyclization. Detection: Additional methyl singlet at ~2.0 ppm (amide) distinct from the C2-methyl (~2.5 ppm).

-

Regioisomer (1-yl): 3-(2-methylbenzimidazol-1-yl)propionic acid. Detection: Triplet at ~4.5 ppm (N-CH₂).

References

-

Benzimidazole Synthesis: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

-

NMR Characterization: Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314. Link

-

Precursor Data: PubChem Compound Summary for CID 3080666, 3-(3,4-Diaminophenyl)propionic acid. Link

-

General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Search for "Benzimidazole" derivatives for comparative shifts). Link

Sources

- 1. 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid | C20H22N2O4 | CID 4111537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. BindingDB BDBM50357 3-(1-phenyl-2-benzimidazolyl)propanoic acid [2-[4-[ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] ester::3-(1-phenylbenzimidazol-2-yl)propionic acid [2-[4-[ethyl(isopropyl)amino]anilino]-2-keto-ethyl] ester::MLS000389419::SMR000255692::[2-[4-[ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 3-(1-phenylbenzimidazol-2-yl)propanoate::[2-[[4-[ethyl(propan-2-yl)amino]phenyl]amino]-2-oxidanylidene-ethyl] 3-(1-phenylbenzimidazol-2-yl)propanoate::cid_4619852 [bindingdb.org]

- 5. CN107365298A - A kind of preparation method of the benzyl propionate derivant of 2 methyl 2 ' - Google Patents [patents.google.com]

- 6. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid (CAS: 30163-82-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following technical guide has been compiled from publicly available scientific literature and chemical databases. Specific experimental data for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid (CAS: 30163-82-7) is limited. Therefore, certain sections of this guide, including the detailed experimental protocol and spectral data, are predictive and based on established principles of organic chemistry and the known properties of analogous benzimidazole derivatives. This guide is intended for informational purposes and to provide a strategic framework for the synthesis and characterization of the title compound. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Introduction and Rationale

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The benzimidazole scaffold is a key pharmacophore in several approved drugs. The title compound, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid, is a structurally intriguing molecule that combines the benzimidazole core with a propionic acid moiety at the 5-position. This substitution pattern offers potential for developing novel therapeutic agents with unique pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group can enhance solubility and provide a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's properties.

This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and analytical characterization of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is presented in the table below. These values are primarily computed or estimated based on the chemical structure.

| Property | Value | Source |

| CAS Number | 30163-82-7 | - |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | - |

| Appearance | Predicted to be an off-white to pale yellow solid | - |

| Melting Point | Not available (predicted to be >200 °C) | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF, and aqueous base. | - |

| pKa (acidic) | ~4.5 - 5.5 (for the carboxylic acid) | Predicted |

| pKa (basic) | ~5.0 - 6.0 (for the benzimidazole nitrogen) | Predicted |

| LogP | ~1.5 - 2.5 | Predicted |

Proposed Synthesis

The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid can be approached through a well-established method for benzimidazole ring formation: the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions (Phillips condensation).

Synthetic Scheme

Caption: Proposed synthesis of the title compound via Phillips condensation.

Experimental Protocol

Objective: To synthesize 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid.

Materials:

-

3-(3,4-Diaminophenyl)propanoic acid

-

Glacial Acetic Acid

-

4 M Hydrochloric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethanol

-

Activated Charcoal

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3,4-Diaminophenyl)propanoic acid (1 equivalent).

-

Acidic Medium: Add a solution of 4 M hydrochloric acid to the flask.

-

Reagent Addition: Add glacial acetic acid (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product is expected to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid. The use of activated charcoal during recrystallization can help to remove colored impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and chromatographic techniques (TLC, HPLC). The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Analytical Characterization (Predicted)

The following section details the expected analytical data for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.3 ppm (s, 1H): N-H proton of the benzimidazole ring. The chemical shift can be broad and may exchange with D₂O.

-

δ ~7.4-7.6 ppm (m, 3H): Aromatic protons of the benzimidazole ring. The substitution pattern will lead to a complex splitting pattern.

-

δ ~2.8-3.0 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

δ ~2.5-2.7 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

-

δ ~2.5 ppm (s, 3H): Methyl protons at the 2-position of the benzimidazole ring.

-

δ ~12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and will exchange with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~173 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~151 ppm: C2 carbon of the benzimidazole ring.

-

δ ~135-145 ppm: Quaternary carbons of the benzimidazole ring.

-

δ ~110-125 ppm: Aromatic CH carbons of the benzimidazole ring.

-

δ ~34 ppm: Methylene carbon adjacent to the carboxylic acid.

-

δ ~29 ppm: Methylene carbon adjacent to the aromatic ring.

-

δ ~14 ppm: Methyl carbon at the 2-position.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch of the carboxylic acid and N-H stretch of the benzimidazole |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1620, 1580, 1450 | C=C and C=N stretching vibrations of the benzimidazole ring |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expected [M+H]⁺ ion at m/z 205.097.

-

Negative Mode: Expected [M-H]⁻ ion at m/z 203.082.

-

Potential Biological Activities and Therapeutic Applications

Areas of Interest for Screening

Based on the activities of related 5-substituted 2-methylbenzimidazoles, this compound could be a candidate for screening in the following areas:

-

Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and topoisomerase.[2]

-

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several antimicrobial and antifungal agents. The title compound could be evaluated against a panel of pathogenic bacteria and fungi.[3]

-

Anti-inflammatory Activity: Some benzimidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

Signaling Pathway and Mechanism of Action (Hypothetical)

Sources

"3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid" molecular weight and formula.

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility[1][2][3]

Part 1: Chemical Identity & Fundamental Properties[1][2][4]

Executive Summary 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a heterobifunctional scaffold belonging to the benzimidazole class.[1][2][3] Unlike its N-substituted isomers (e.g., 1-propionic acid derivatives), this compound features the carboxylic acid side chain attached to the benzene ring (position 5 or 6).[1][2][3] This structural arrangement preserves the amphoteric nature of the imidazole ring, making it a critical "privileged structure" in the design of peptidomimetics, particularly RGD (Arg-Gly-Asp) integrin antagonists.[2][3]

Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | 3-(2-methyl-1H-benzimidazol-5-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Monoisotopic Mass | 204.0899 Da |

| Physical State | Off-white to pale beige crystalline powder |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent) |

| pKa (Calculated) | ~5.6 (Benzimidazole N), ~4.2 (Carboxylic Acid) |

| Tautomerism | Exists in equilibrium between 5-yl and 6-yl isomers in solution |

Part 2: Structural Analysis & Tautomerism[1][2]

The 5 vs. 6 Ambiguity Researchers must account for the annular tautomerism inherent to 1H-benzimidazoles.[1][2][3] In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3.[2][3] Consequently, the propionic acid substituent at position 5 is chemically equivalent to position 6, depending on the protonation state.[2][3]

-

Implication for Drug Design: When docking this molecule into a protein binding pocket, the specific tautomer stabilized by the local environment (hydrogen bond donors/acceptors in the active site) dictates the binding affinity.[2][3]

Figure 1: Annular tautomerism of the benzimidazole core.[1][2][3] The propionic acid side chain effectively shifts between position 5 and 6 relative to the protonated nitrogen.[1][2][3]

Part 3: Synthetic Methodologies

Protocol: Modified Phillips Condensation The most robust synthesis targets the condensation of 3-(3,4-diaminophenyl)propionic acid with acetic acid (or acetic anhydride).[1][2][3] This method avoids the formation of regioisomers associated with N-alkylation routes.[1][2][3]

Reaction Scheme:

-

Precursor: 3-(3,4-diaminophenyl)propanoic acid (often reduced from the 3-nitro-4-amino analog).[2][3]

-

Cyclizing Agent: Glacial Acetic Acid (provides the 2-methyl carbon).[1][2][3]

-

Catalyst: 4N HCl (promotes protonation and nucleophilic attack).[1][2][3]

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Reflux (Cyclization):

-

Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the polar diamine spot.

-

-

Work-up & Precipitation:

-

Purification:

Figure 2: Synthetic workflow for the Phillips condensation route.[2][3] High-contrast nodes indicate critical reagents and process steps.[1][3]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

1. ¹H-NMR (DMSO-d₆, 400 MHz)

-

Aromatic Region (7.0 - 7.5 ppm): Expect a characteristic pattern for the 1,2,4-trisubstituted benzene ring (typically a doublet, a singlet, and a doublet of doublets).[2]

-

Methyl Group (2.4 - 2.5 ppm): A sharp singlet corresponding to the 2-methyl group on the imidazole ring.[2][3] Note: This may overlap with the DMSO solvent peak.[2]

-

Propionic Chain:

2. Mass Spectrometry (ESI-MS)

Part 5: Applications in Drug Discovery[1][2]

Peptidomimetics & Integrin Antagonism This molecule serves as a robust scaffold for designing RGD (Arginine-Glycine-Aspartate) mimetics.[1][2][3]

-

The Benzimidazole: Mimics the guanidine group of Arginine (basic, H-bond donor).[1][2][3]

-

The Propionic Acid: Mimics the carboxylic acid of Aspartate (acidic, H-bond acceptor).[1][2][3]

-

The Linker: The rigid aromatic core restricts conformational freedom, improving selectivity for integrins like αvβ3 or GPIIb/IIIa (fibrinogen receptor).[2][3]

Metabolic Stability The 2-methyl group blocks the C2 position from rapid oxidative metabolism (unlike a C2-H), enhancing the pharmacokinetic half-life of derivatives built on this core.[2][3]

References

-

Phillips, M. A. (1928).[1][2][3] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393.[2][3] Link

-

Wright, J. B. (1951).[2][3] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.[2][3] Link[2][3]

-

PubChem Compound Summary. (2024). "Benzimidazole propionic acid derivatives."[1][2][3][4][5][6] National Center for Biotechnology Information.[2][3] Link

-

Grimmett, M. R. (1997).[1][2][3] Imidazole and Benzimidazole Synthesis.[1][2][3][7] Academic Press.[2][3] (Standard Reference Text).

Sources

- 1. echemi.com [echemi.com]

- 2. Bilastine - Wikipedia [en.wikipedia.org]

- 3. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | C11H12N2O2 | CID 3151732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. CAS 14840-18-7: 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID [cymitquimica.com]

- 6. 3-{5-[(dimethylamino)sulfonyl]-1-ethyl-1H-benzimidazol-2-yl}propanoic acid | CAS 730951-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-benzoimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The physical properties of these molecules are of paramount importance as they dictate their behavior in biological systems, influence their suitability for formulation, and ultimately impact their efficacy as drugs. This guide provides a comprehensive overview of the key physical properties of 2-methyl-1H-benzoimidazole derivatives, the experimental methodologies used to determine them, and the structure-property relationships that govern their behavior.

Molecular Structure and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions, profoundly influences macroscopic properties such as melting point and solubility. X-ray crystallography is the definitive technique for elucidating these solid-state structures.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-methyl-1H-benzoimidazole derivatives is often characterized by a network of hydrogen bonds and π-π stacking interactions.[3] The benzimidazole core itself is typically planar or nearly planar.[3][4] In the crystal lattice, molecules often arrange in parallel planes, stabilized by these non-covalent interactions.[4] For instance, in some derivatives, C-H···N hydrogen bonds link molecules to form centrosymmetric dimers.[3][4] The introduction of different substituents can significantly alter these packing arrangements, leading to variations in crystal density and stability.

The planarity of the benzimidazole system and the nature of its substituents dictate the efficiency of π-π stacking. Aromatic substituents can engage in additional π-π interactions, further stabilizing the crystal lattice. The interplay of these forces determines the overall three-dimensional architecture of the crystal.[3]

Melting Point: A Reflection of Crystal Lattice Energy

The melting point of a crystalline solid is a direct measure of the energy required to overcome the forces holding the molecules together in the crystal lattice. Therefore, it is highly sensitive to the intermolecular interactions discussed above.

The introduction of a substituent at the 1-position of the benzimidazole ring generally lowers the melting point.[5] This can be attributed to a disruption of the hydrogen-bonding network that is present in the unsubstituted N-H tautomers.

The nature of the substituent also plays a crucial role. Electron-withdrawing groups and electron-donating groups can influence the electronic distribution within the aromatic system, which in turn can affect the strength of intermolecular interactions. For example, substituents capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, would be expected to increase the melting point. Conversely, bulky substituents that hinder efficient crystal packing may lower the melting point.

Table 1: Melting Points of Selected 2-Methyl-1H-benzoimidazole Derivatives

| Compound | Substituent(s) | Melting Point (°C) |

| 2-Methyl-1H-benzoimidazole | None | 175-177[6] |

| 5-Ethoxy-2-methyl-1H-benzimidazole | 5-Ethoxy | 82-84[7] |

| 2-Methyl-5-nitro-1H-benzimidazole | 5-Nitro | Not Reported |

| 1-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole | 1-((4-Methylpiperazin-1-yl)methyl) | Not Reported |

| 2-(p-Tolyl)-1H-benzo[d]imidazole | 2-(p-Tolyl) | 277-279 |

Solubility: A Critical Parameter for Drug Development

Solubility is a critical physical property for any compound intended for pharmaceutical use, as it directly impacts bioavailability. Benzimidazoles, in general, have limited solubility in water.[5][8] This necessitates a thorough understanding of their solubility in various solvents to facilitate formulation development.

The solubility of benzimidazole derivatives is influenced by both the crystal lattice energy (related to the melting point) and the solvation energy. A high melting point often correlates with low solubility, as more energy is required to break the crystal lattice. The introduction of non-polar substituents tends to increase solubility in non-polar organic solvents, while polar substituents can enhance solubility in polar solvents.[5]

Table 2: Solubility of 2-Methyl-1H-benzoimidazole in Various Solvents

| Solvent | Solubility (Mole Fraction) |

| Dichloromethane | Low[9][10] |

| 1-Chlorobutane | Low[9][10] |

| Toluene | Low[9][10] |

| 2-Nitrotoluene | Low[9][10] |

Note: Quantitative data for a wide range of derivatives is limited in the readily available literature, highlighting an area for further research.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-methyl-1H-benzoimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

-

¹H NMR: The aromatic protons of the benzimidazole ring typically appear as multiplets in the region of δ 7.0-8.0 ppm. The methyl protons at the 2-position give a characteristic singlet at around δ 2.5-2.6 ppm. The N-H proton of the imidazole ring is often observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the electronic effects of substituents. The methyl carbon at the 2-position typically resonates around δ 14-15 ppm.

Table 3: Representative ¹H NMR Spectral Data for 2-Substituted-1H-benzoimidazole Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) |

| 2-Methyl-1H-benzoimidazole | 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)[11] |

| 2-(p-Tolyl)-1H-benzo[d]imidazole | 12.82 (s, 1H, -NH), 8.06 (d, 2H), 7.64 (d, 1H), 7.51 (d, 1H), 7.36 (d, 2H), 7.20-7.19 (m, 2H), 2.38 (s, 3H, Me) |

| 2-Cyclohexyl-1H-benzo[d]imidazole | 12.09 (s, 1H, -NH), 7.60-7.18 (m, 4H), 2.90-1.16 (m, 11H) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands for 2-methyl-1H-benzoimidazole derivatives include:

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the imidazole N-H group.

-

C-H Stretch: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears around 2900-3000 cm⁻¹.

-

C=N and C=C Stretches: These vibrations from the imidazole and benzene rings, respectively, give rise to characteristic absorptions in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: The C-N stretching of the imidazole ring is typically observed around 1280 cm⁻¹.[11]

Table 4: Key IR Absorption Bands for 2-Methyl-1H-benzoimidazole

| Functional Group | Wavenumber (cm⁻¹) |

| N-H | ~3400 |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | ~2960 |

| C=N / C=C | ~1600-1650 |

| C-N | ~1280 |

Thermal Stability

The thermal stability of a pharmaceutical compound is a critical parameter that affects its storage, handling, and formulation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to assess thermal stability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram can reveal the decomposition temperature of a compound and the presence of any volatile components.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

The thermal stability of benzimidazole derivatives is influenced by the nature of the substituents. Theoretical studies suggest that conjugation of substituents with the imidazole ring can enhance thermal stability.[2] For instance, the introduction of methyl groups has been shown to increase the thermal stability of related compounds.[2] Conversely, the presence of nitro groups can decrease thermal stability.[2]

Experimental Protocols

Synthesis of 2-Methyl-1H-benzoimidazole

A common method for the synthesis of 2-methyl-1H-benzoimidazole involves the condensation of o-phenylenediamine with glacial acetic acid.[11]

Workflow for the Synthesis of 2-Methyl-1H-benzoimidazole

Caption: General workflow for the synthesis of 2-Methyl-1H-benzoimidazole.

Spectroscopic Analysis

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of benzimidazole derivatives.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[3]

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan (usually empty) into the instrument. Program the desired temperature ramp rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Run the experiment and record the mass change (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine decomposition temperatures, melting points, and other thermal events.

Conclusion and Future Directions

The physical properties of 2-methyl-1H-benzoimidazole derivatives are intricately linked to their molecular structure and intermolecular interactions. A thorough understanding of these properties is essential for the rational design and development of new therapeutic agents based on this versatile scaffold. While significant data exists for the parent compound and some of its derivatives, there is a clear need for more systematic studies on the influence of a wider range of substituents on properties such as solubility and thermal stability. Such studies, combining experimental measurements with computational modeling, will undoubtedly accelerate the discovery of new and improved benzimidazole-based drugs.

References

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

- Al-Ebaisat, H. S., et al. (2015). Synthesis, spectral and physical properties of benzimidazole derivatives -An review. Indo American Journal of Pharmaceutical Research, 5(02).

- Patil, T. D., Amrutkar, S. V., & Chaudhari, P. D. (Year not available). Novel Benzofused five membered nitrogen containing heterocyclic compound N-substituted2-substituted Benzimidazole: Synthesis and Molecular Docking.

- (Reference for a table of physical properties, if found and used)

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019).

- Lindberg, P., et al. (Year not available). Structure activity relationships of substituted benzimidazoles. PubMed.

- (Reference for a comprehensive investigation of substituted benzimidazoles, if found and used)

- Scribd. (n.d.). Experiment 5 - Synthesis of Benzimidazole.

- (Reference for a study on benzimidazole deriv

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Arumugam, N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 735.

- Domańska, U., et al. (Year not available). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- (Reference for a review on benzimidazole achievements, if found and used)

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- (Reference for a study on benzimidazole derivatives as energetic m

- Bhattacharya, S., & Chaudhuri, P. (2008). Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes. Current Medicinal Chemistry, 15(18), 1762–1777.

- (Reference for a study on substituent effects on benzimidazole properties, if found and used)

- Eltayeb, N. E., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives.

- Lahmidi, S., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

- (Reference for a study on substituent effects on benzimidazole electronic structure, if found and used)

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- (Reference for a patent on benzimidazole derivative prepar

- (Reference for a J-GLOBAL article on substituent effects, if found and used)

- (Reference for a study on the synthesis of benzimidazole deriv

- University of Calgary. (n.d.). Ch12 : Substituent Effects.

- BenchChem. (n.d.). In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol.

- Al-Ostath, A., et al. (2022).

- (Reference for DTIC research on benzimidazole deriv

- (Reference for a study on substituent effects on oxadiazole synthesis, if found and used)

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Sharma, P., et al. (2021).

- BenchChem. (n.d.). Synthesis of 2-(Trichloromethyl)

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. iajpr.com [iajpr.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. banglajol.info [banglajol.info]

A Technical Guide to Determining the Solubility of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid in Common Laboratory Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the performance of a compound in biological and chemical systems, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid. Due to the compound's amphoteric nature, arising from its benzimidazole and carboxylic acid moieties, its solubility is highly dependent on pH. This document outlines the theoretical principles governing its solubility, provides a systematic approach for solvent selection, and details a robust, self-validating experimental protocol based on the OECD-recommended shake-flask method.

Introduction: Understanding the Molecule

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a heterocyclic compound featuring a bicyclic benzimidazole core fused from benzene and imidazole rings.[1] The structure is further functionalized with a methyl group at the 2-position and a propionic acid tail at the 5-position. Benzimidazole derivatives are of significant interest in medicinal chemistry, often serving as key pharmacophores in the synthesis of various therapeutic agents, including antibacterial and antifungal compounds.[2]

The solubility of this molecule is governed by the interplay of its distinct functional groups:

-

The Benzimidazole Ring: This group contains a basic nitrogen atom, making it capable of accepting a proton (acting as a base) in acidic conditions. The pKa of the conjugate acid of 2-methylbenzimidazole is approximately 6.19.[3][4]

-

The Propionic Acid Group: The carboxylic acid moiety is acidic and will donate a proton in basic conditions. The pKa of propionic acid is approximately 4.87.[5][6][7]

This combination of an acidic and a basic functional group makes the molecule amphoteric . Its net charge and, consequently, its solubility in aqueous media will be highly sensitive to the pH of the solution.

Theoretical Framework for Solubility

A predictive understanding of solubility begins with analyzing the molecule's structural and physicochemical properties.

The Role of pH and Ionization

The solubility of an ionizable compound is lowest at its isoelectric point (pI) , the pH at which the molecule carries no net electrical charge. For an amphoteric compound like 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid, solubility in aqueous solutions is dictated by the Henderson-Hasselbalch equation.[8][9]

-

At low pH (pH < 4.87): The carboxylic acid group is protonated (neutral), and the benzimidazole nitrogen is protonated (positive charge). The molecule exists predominantly as a cation.

-

At intermediate pH (pH ≈ 5-6): The carboxylic acid group is deprotonated (negative charge), and the benzimidazole nitrogen is protonated (positive charge). The molecule exists predominantly as a zwitterion, which often exhibits minimal aqueous solubility.

-

At high pH (pH > 6.19): The carboxylic acid is deprotonated (negative charge), and the benzimidazole nitrogen is neutral. The molecule exists predominantly as an anion.

The ionic forms (cation and anion) are generally more soluble in polar solvents like water than the neutral or zwitterionic form due to stronger ion-dipole interactions.[10]

The "Like Dissolves Like" Principle and Solvent Selection

Beyond aqueous solutions, solubility in organic solvents is generally predicted by the "like dissolves like" principle. Polar molecules dissolve best in polar solvents, and nonpolar molecules dissolve best in nonpolar solvents. Given its structure, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid has both polar (carboxylic acid, imidazole N-H) and nonpolar (benzene ring, methyl group, ethyl chain) characteristics.

Therefore, a range of solvents should be tested to establish a full solubility profile. The introduction of polar groups generally increases solubility in polar solvents.[11]

Crystal Lattice Energy

For solid compounds, the energy required to break the crystal lattice structure (lattice energy) must be overcome by the energy released upon solvation (solvation energy).[12] Compounds with very high lattice energies are often less soluble because the solvation energy is insufficient to break apart the crystal.[13][14] This factor is particularly relevant for crystalline solids and can explain why some compounds are poorly soluble even in solvents where they have favorable interactions.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[15] This procedure is recognized by regulatory bodies like the OECD and is considered the gold standard.[16][17] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached.[18]

Recommended Solvents for Screening

A well-rounded solubility screen should include solvents from different classes to capture a wide range of polarities and interaction types.

| Solvent Class | Example Solvents | Key Properties |

| Polar Protic | Water (at various pH values), Methanol, Ethanol | Capable of hydrogen bonding; effective at solvating ions and polar molecules. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Have dipole moments but do not donate hydrogen bonds; good for dissolving a wide range of compounds. |

| Nonpolar | Hexane, Toluene | Low dielectric constants; primarily interact through van der Waals forces; expected to have low solubility for this compound. |

| Intermediate | Dichloromethane (DCM), Tetrahydrofuran (THF) | Possess intermediate polarity. |

A comprehensive list of solvent properties can be found in various chemical handbooks and online resources.[19][20][21]

Step-by-Step Shake-Flask Protocol

This protocol is adapted from the OECD Test Guideline 105 and common laboratory practices.[16][22][23]

Objective: To determine the saturation mass concentration of the test compound in a given solvent at a controlled temperature.

Materials:

-

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid (ensure purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of the compound to a fixed volume of solvent, agitating after each addition until no more solid dissolves. This helps determine the amount of substance to use in the definitive test.[17][22]

-

Sample Preparation:

-

Weigh an excess amount of the solid compound into at least three separate vials for each solvent being tested. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent is a common starting point).[18]

-

Accurately add a known volume of the solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).[18]

-

Agitate the samples for at least 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For some compounds, 72 hours may be necessary. Periodically check to see if the concentration is stable.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Causality: Failure to filter properly is a primary source of erroneously high solubility results.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered sample (if necessary) to fall within the linear range of the calibration curve.

-

Analyze the standards and the sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Report the final solubility as an average of the replicate measurements (e.g., in mg/mL or mol/L) at the specified temperature.

-

Data Interpretation and Reporting

The final output should be a comprehensive solubility profile of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid.

-

Quantitative Data: Present the numerical solubility data in a clear, tabulated format for easy comparison across different solvents and pH conditions.

-

pH-Solubility Profile: For aqueous solutions, plot solubility (on a logarithmic scale) versus pH. This visual representation is powerful for understanding the impact of ionization on solubility. The profile will likely show a "U" shape, with the minimum solubility occurring near the isoelectric point.

-

Self-Validation: The protocol's trustworthiness comes from its internal checks. The presence of undissolved solid at the end of the experiment validates that saturation was achieved. Running samples in triplicate ensures reproducibility and allows for statistical analysis (e.g., calculating the standard deviation).

Conclusion

Determining the solubility of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid requires a methodical approach that combines theoretical prediction with rigorous experimental validation. Its amphoteric nature makes pH a critical variable in aqueous media, while its mixed polarity necessitates screening in a variety of organic solvents. By employing the robust shake-flask method detailed in this guide, researchers can generate accurate and reliable solubility data, which is fundamental for advancing chemical synthesis, formulation development, and preclinical studies.

References

-

Allen, A. (n.d.). Lattice energy: Definition, Importance and Factors affecting. The Fact Factor. [Link]

-

Doubtnut. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?[Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Wisdom Library. (2025). Lattice Energy: Significance and symbolism. [Link]

-

University of Rochester. (n.d.). Properties of Common Laboratory Solvents. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Sahu, S. K., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances A tutorial review. Chemosphere. [Link]

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. [Link]

-

Purdue University. (n.d.). Lattice Energy. [Link]

-

Alam, M. I., & Siddiqui, A. A. (2014). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Vrakas, D., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Domanska, U., & Szydlowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols | Request PDF. [Link]

-

Quora. (2017). How to calculate the pH of propanoic acid. [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]

-

Study.com. (n.d.). Propionic acid is CH3CH2COOH, and its pKa is 4.9. If propionic acid occurs in a river and the pH.... [Link]

-

Waters. (2025). Common solvent properties. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

-

McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

-

Pearson+. (n.d.). Propionic acid (C2H5COOH) has a pKa of 4.886. What is the pH of a.... [Link]

-

Avdeef, A., & Tsinman, O. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. [Link]

-

SciELO Brasil. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Avdeef, A., & Völgyi, G. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

-

ResearchGate. (2025). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

Jain, N., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. [Link]

-

Murov, S. (2022). Properties of Common Organic Solvents. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzimidazole. PubChem. [Link]

-

Chemaxon. (n.d.). Theory of aqueous solubility prediction. [Link]

-

ABL Technology. (n.d.). 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid hydrochloride. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. PubChem. [Link]

-

Wikipedia. (n.d.). Benzimidazole. [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. 2-Methylbenzimidazole CAS#: 615-15-6 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Propionic acid | 79-09-4 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Propionic acid CAS#: 79-09-4 [m.chemicalbook.com]

- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 14. vaia.com [vaia.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. scielo.br [scielo.br]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 21. www1.chem.umn.edu [www1.chem.umn.edu]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. bioassaysys.com [bioassaysys.com]

"3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid" stability and storage conditions

Technical Guide: Stability Profiling and Storage Protocols for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Executive Summary & Chemical Identity

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a bifunctional heterocyclic building block characterized by a benzimidazole core substituted with a methyl group at the C2 position and a propionic acid moiety at the C5 position. Unlike its more common 1-yl (N-substituted) or 2-yl isomers, the 5-yl substitution pattern leaves the imidazole nitrogens available for binding interactions, making it a critical scaffold in the design of angiotensin II receptor antagonists, anticancer agents, and kinase inhibitors.

This guide defines the physicochemical stability profile, degradation risks, and validated storage protocols required to maintain the integrity of this compound during pre-clinical development.

| Property | Details |

| Chemical Name | 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Structural Class | Benzimidazole-alkanoic acid |

| pKa (Predicted) | ~5.5 (Carboxylic acid), ~12.0 (Benzimidazole NH), ~5.6 (Conjugate acid of pyridine-like N) |

| Solubility | Low in water (neutral pH); Soluble in DMSO, Methanol, dilute HCl, dilute NaOH.[1][2] |

Physicochemical Stability Profile

The stability of this molecule is governed by the interplay between the electron-rich benzimidazole ring and the acidic propionic side chain.

Solid-State Stability

-

Thermal: The benzimidazole core confers high thermal stability. The compound is expected to be stable in solid form up to its melting point (typically >170°C for this class). However, the carboxylic acid group introduces a risk of decarboxylation only under extreme thermal stress (>200°C).

-

Hygroscopicity: As a zwitterionic species (internal salt formation between the basic imidazole and acidic carboxylate), the solid can exhibit significant hygroscopicity. Moisture uptake can catalyze solid-state hydrolysis of impurities or induce polymorphic transitions.

-

Photostability: Benzimidazoles are strong UV chromophores. Prolonged exposure to UV light (<300 nm) can induce radical formation at the benzylic-like C2-methyl position or the methylene bridge.

Solution Stability

-

pH Dependence:

-

Acidic (pH < 4): Highly stable. The protonation of the imidazole ring stabilizes the structure.

-

Neutral (pH 6-8): Lowest solubility; risk of precipitation.

-

Basic (pH > 10): Generally stable, but prolonged exposure to strong bases at elevated temperatures may degrade the propionic side chain via beta-elimination mechanisms (though slow).

-

-

Oxidative Risk: The C2-methyl group is "benzylic" in character. While stable under ambient conditions, it is the primary site for oxidative degradation (to alcohol/aldehyde) under forcing conditions (e.g., peroxide impurities in solvents).

Degradation Pathways (Theoretical)

Understanding the failure modes is essential for setting retest dates. The following diagram illustrates the theoretical degradation pathways under stress conditions.

Figure 1: Theoretical degradation pathways. The primary risk is oxidation of the activated C2-methyl group under stress.

Storage & Handling Protocols

To ensure maximum shelf-life (typically 24–36 months), the following "Gold Standard" storage conditions must be implemented.

Primary Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic degradation rates; prevents thermal decarboxylation. |

| Atmosphere | Inert Gas Overlay (Argon or N₂) | Prevents oxidative attack on the C2-methyl group. |

| Container | Amber Glass (Type I) | Blocks UV light (290–450 nm) to prevent photolysis. |

| Closure | Teflon-lined screw cap | Ensures airtight seal; prevents moisture ingress. |

| Desiccant | Silica Gel Packet | Mitigates hygroscopic moisture uptake. |

Handling Precautions

-

Hygroscopic Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

-

Solvent Choice: Avoid using acetone or aldehydes as solvents, as the 1H-nitrogen can react to form aminals/imines. Preferred solvents are DMSO (anhydrous) or Methanol .

Analytical Monitoring & Validation

A self-validating HPLC method is required to monitor stability. The method below uses a low pH buffer to ensure the basic benzimidazole remains protonated, yielding sharp peak shapes.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 280 nm (Benzimidazole characteristic absorption).

-

Temperature: 25°C.

Stability Testing Workflow

Figure 2: Forced degradation workflow to validate analytical specificity and establish stability indicating properties.

References

-

PubChem Compound Summary. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid (Isomer Reference). National Center for Biotechnology Information. [Link]

-

MDPI Molecules. Synthesis and Stability of Benzimidazole-4,7-dione Derivatives. [Link]

-

PrepChem. Synthesis of Benzimidazole-propionic acid derivatives. [Link]

Sources

- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. prepchem.com [prepchem.com]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

Potential biological activity of benzimidazole propionic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Benzimidazole Propionic Acid Derivatives

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] The introduction of a propionic acid moiety offers a strategic advantage, modulating physicochemical properties and providing a versatile handle for further chemical elaboration. This technical guide provides a comprehensive exploration of the multifaceted biological activities of benzimidazole propionic acid derivatives. We delve into the primary therapeutic areas where these compounds show significant promise: oncology, infectious diseases, and inflammatory conditions. Furthermore, this guide illuminates novel applications, such as their potential in managing hyperlipidemia. For each area, we dissect the underlying mechanisms of action, present detailed, field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals, serving as a foundational resource to guide the rational design and advancement of next-generation therapeutics based on this versatile chemical scaffold.

Chapter 1: Introduction to the Benzimidazole Scaffold

The Privileged Structure: A Foundation for Bioactivity

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[3][4] Its significance stems from its structural resemblance to natural purine nucleosides, allowing it to interact with a wide array of biological targets by mimicking these essential building blocks.[1][5] This unique characteristic enables benzimidazole derivatives to function as competitive inhibitors for enzymes and receptors that would typically bind purines, leading to a broad spectrum of pharmacological activities.[2][6] The scaffold's aromatic nature and the presence of nitrogen atoms facilitate various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial for high-affinity binding to biological macromolecules.[7] This inherent versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic indications.[3][8]

The Role of the Propionic Acid Moiety: A Tool for Optimization

While the benzimidazole core provides the foundational pharmacophore, strategic substitution is critical for tuning activity and optimizing drug-like properties. The incorporation of a propionic acid group (or its derivatives) at the N1 position is a key design element. This aliphatic carboxylic acid chain can significantly influence the molecule's physicochemical profile. It can enhance aqueous solubility, a common challenge with planar aromatic systems, and modify the compound's acidity (pKa), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Crucially, the carboxylic acid group of the propionic acid moiety serves as a versatile synthetic handle. It can be readily converted into esters, amides, or hydrazides, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[9][10] This capability is essential for fine-tuning target specificity, enhancing potency, and minimizing off-target effects.

General Synthetic Strategies

The synthesis of the benzimidazole core is well-established, most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, a method known as the Phillips condensation.[6][11] To introduce the propionic acid side chain, an initial reaction of o-phenylenediamine with an appropriate aldehyde can be followed by alkylation at the nitrogen atom. Alternatively, a one-pot reductive cyclization can be employed.[12]

Chapter 2: Anticancer Activity

Benzimidazole derivatives have demonstrated significant cytotoxic effects against a multitude of cancer types, acting through diverse mechanisms that disrupt cancer cell growth, proliferation, and survival.[1]

Mechanistic Overview: A Multi-Targeted Approach

The anticancer efficacy of benzimidazoles stems from their ability to interfere with multiple, often redundant, pathways essential for tumor progression.[13] This multi-targeted approach is advantageous as it can potentially circumvent the drug resistance mechanisms that often plague therapies aimed at a single target. Key mechanisms include the disruption of microtubule dynamics, inhibition of critical cell cycle kinases, and the induction of programmed cell death (apoptosis).[1][13]

Key Molecular Targets & Pathways

2.2.1 Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition A primary mechanism for several benzimidazole compounds, including repurposed anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization.[14] By binding to β-tubulin, these agents prevent the formation of microtubules, which are essential components of the mitotic spindle.[14] The failure to form a functional spindle leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[14][15]

2.2.2 Regulation of Cell Proliferation: Kinase Inhibition The benzimidazole scaffold is a common feature in many kinase inhibitors.[16] These derivatives can act as ATP-competitive inhibitors, blocking the activity of kinases that are often dysregulated in cancer.[7][16] Notable targets include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest.[6]

-

BCR-ABL: In Chronic Myeloid Leukemia (CML), specific benzimidazole derivatives have been shown to inhibit the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling cascades like the PI3K/AKT pathway.[15]

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit inhibitory activity against EGFR mutants, which are implicated in various solid tumors.[15][17]

-

Aurora Kinases: Inhibition of Aurora kinases A and B, which are crucial for mitotic progression, has been demonstrated by certain benzimidazole-pyrazole hybrids.[6]

2.2.3 Induction of Apoptosis and Cell Cycle Arrest Ultimately, the disruption of cellular processes by benzimidazole derivatives converges on the induction of apoptosis. Mechanistic studies show that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[15] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases. Furthermore, by downregulating key cell cycle proteins such as Cyclin B1 and CDK1, these derivatives cause cell cycle arrest, typically at the G2/M checkpoint, preventing mitotic division.[15]

Experimental Protocols

2.3.1 In Vitro Cytotoxicity Assessment: The MTT Assay This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]

-

Compound Treatment: Prepare serial dilutions of the benzimidazole propionic acid derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

2.3.2 Cell Cycle Analysis using Flow Cytometry This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC₅₀ concentration for 24 or 48 hours.[15]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-